- New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol, Organic Letters, 2012, 14(24), 6346-6349

Cas no 91000-69-0 (Fmoc-Arg-OH)

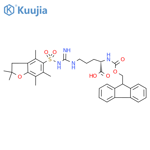

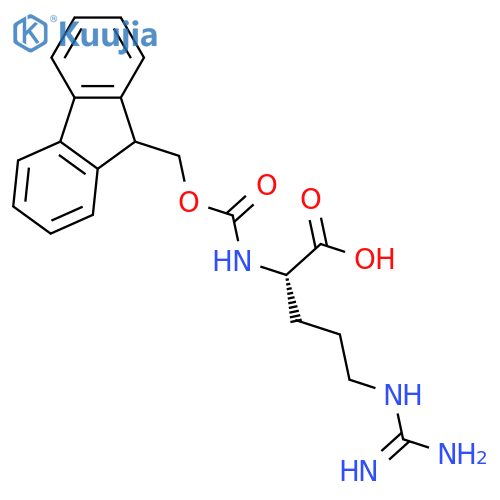

Fmoc-Arg-OH structure

商品名:Fmoc-Arg-OH

CAS番号:91000-69-0

MF:C21H24N4O4

メガワット:396.439664840698

MDL:MFCD00051770

CID:61469

PubChem ID:57651024

Fmoc-Arg-OH 化学的及び物理的性質

名前と識別子

-

- FMOC-L-Arginine

- N-alpha-9-Fluorenylmethoxycarbonyl-L-arginine

- FMOC-Arg-OH

- Fmoc-L-Arg-OH*H2O

- N-α-Fmoc-L-Arginine

- Nα-Fmoc-L-arginine

- PARAGOS 300307

- (2S)-5-(amidinoamino)-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanoic acid

- A-Fmoc-L-Arginine

- Fmoc-Arg(Pmc)-OH

- FMOC-L-ARG-OH

- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-arginine

- Nalpha-Fmoc-L-arginine

- Fmoc-Arg

- Na-Fmoc-L-arginine

- PubChem9999

- N-

- N-A-FMOC-L-ARGININE

- KSC494E9B

- DVBUCBXGDWWXNY-SFHVURJKSA-N

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-guanidino-pentanoic acid

- AM81509

- AB02141

- (2S)-5-(diam

- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-arginine (ACI)

- (2S)-5-Carbamimidamido-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)pentanoic acid

- N-FMOC-L-arginine

- α-FMOC-L-arginine

- EN300-650965

- HY-W013750

- Fmoc-Arg-OH, >=96.0%

- AKOS015837235

- (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

- SCHEMBL120403

- DB-029817

- N-alpha-FMOC-L-ARGININE

- Na-(9-Fluorenylmethoxycarbonyl)-L-arginine

- (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- MFCD00051770

- AKOS015906885

- CS-W014466

- AS-14291

- (((9H-fluoren-9-yl)methoxy)carbonyl)-L-arginine

- M03403

- 91000-69-0

- (2S)-5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

- J-300029

- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-ARGININE

- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOIC ACID

- alfa-Fmoc-L-arginine

- DTXSID90369198

- Fmoc-Arg-OH

-

- MDL: MFCD00051770

- インチ: 1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1

- InChIKey: DVBUCBXGDWWXNY-SFHVURJKSA-N

- ほほえんだ: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCNC(N)=N

- BRN: 4828015

計算された属性

- せいみつぶんしりょう: 396.179755g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 回転可能化学結合数: 9

- どういたいしつりょう: 396.179755g/mol

- 単一同位体質量: 396.179755g/mol

- 水素結合トポロジー分子極性表面積: 140Ų

- 重原子数: 29

- 複雑さ: 586

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2722 (rough estimate)

- ゆうかいてん: 145-150 °C (lit.)

145-160 °C (dec.) - ふってん: 520.14°C (rough estimate)

- フラッシュポイント: No data available

- 屈折率: 1.6620 (estimate)

- PSA: 137.53000

- LogP: 3.82340

- ひせんこうど: 9 º (c=1 DMF 24 ºC)

- 光学活性: [α]/D +9.0±2.0°, c = 1% in DMF

- かんど: Moisture Sensitive

- ようかいせい: 使用できません

Fmoc-Arg-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- 福カードFコード:21

- ちょぞうじょうけん:2-8°C

Fmoc-Arg-OH 税関データ

- 税関コード:29252900

Fmoc-Arg-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046573-100g |

Fmoc-Arg-OH |

91000-69-0 | 98% | 100g |

¥974.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F30100-100g |

Fmoc-Arg-OH |

91000-69-0 | 97% | 100g |

¥1396.0 | 2021-09-09 | |

| Enamine | EN300-650965-10.0g |

(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

91000-69-0 | 95% | 10g |

$40.0 | 2023-06-04 | |

| Enamine | EN300-650965-0.05g |

(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

91000-69-0 | 95% | 0.05g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-650965-50.0g |

(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

91000-69-0 | 95% | 50g |

$115.0 | 2023-06-04 | |

| Fluorochem | M03403-10g |

Fmoc-Arg-OH |

91000-69-0 | 95% | 10g |

£27.00 | 2022-02-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66665-25g |

Nalpha-Fmoc-L-arginine, 95% |

91000-69-0 | 95% | 25g |

¥5483.00 | 2023-03-09 | |

| Enamine | EN300-650965-1.0g |

(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

91000-69-0 | 95% | 1g |

$24.0 | 2023-06-04 | |

| Enamine | EN300-650965-5.0g |

(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

91000-69-0 | 95% | 5g |

$26.0 | 2023-06-04 | |

| BAI LING WEI Technology Co., Ltd. | J60F620905-5g |

N Alpha-Fmoc-L-arginine |

91000-69-0 | 5g |

¥2720 | 2023-11-24 |

Fmoc-Arg-OH 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 90 min, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization, Journal of Chromatography, 1990, 514(2), 227-39

合成方法 3

はんのうじょうけん

1.1 Solvents: Water ; 20 min, rt

1.2 Reagents: Amantadine ; rt

1.2 Reagents: Amantadine ; rt

リファレンス

- Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry, Analytical and Bioanalytical Chemistry, 2018, 410(19), 4725-4735

合成方法 4

はんのうじょうけん

1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 min, rt; 1 h, rt

1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt

1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt

1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt

1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt

リファレンス

- Synthesis of an arginine tagged [Cys154-Arg180] fragment of NY-ESO-1: elimination of an undesired by-product using 'in house' resins, Synthesis, 2009, (20), 3460-3466

合成方法 5

はんのうじょうけん

1.1 Reagents: Dicyclohexylamine Solvents: Acetone ; 4 - 5 h, rt

1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt

リファレンス

- Efficient procedure for the preparation of oligomer-free Nα-Fmoc amino acids, Synthetic Communications, 2009, 39(11), 2022-2031

Fmoc-Arg-OH Raw materials

Fmoc-Arg-OH Preparation Products

Fmoc-Arg-OH 関連文献

-

1. A new t-butyl-based acid-labile protecting group for the guanidine function of N α-fluorenylmethoxycarbonyl-arginineT. Johnson,R. C. Sheppard α-fluorenylmethoxycarbonyl-arginine. T. Johnson R. C. Sheppard J. Chem. Soc. Chem. Commun. 1990 1605

-

Eric Valeur,Mark Bradley Chem. Soc. Rev. 2009 38 606

-

André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445

-

Anne C. Conibear,Karine Farbiarz,Rupert L. Mayer,Maria Matveenko,Hanspeter K?hlig,Christian F. W. Becker Org. Biomol. Chem. 2016 14 6205

-

André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445

91000-69-0 (Fmoc-Arg-OH) 関連製品

- 405-39-0(Z-Lys(Z)-OH)

- 133174-15-9(Fmoc-Cit-OH)

- 1148-11-4(Carbobenzoxyproline)

- 130752-32-8((2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

- 201485-38-3(Fmoc-D-hcit-OH)

- 1161-13-3(Z-Phe-OH)

- 154-92-7(N-α-Benzoyl-L-arginine)

- 1152-61-0(Z-Asp-OH)

- 1152-62-1(Z-Met-OH)

- 200344-33-8((2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91000-69-0)Fmoc-Arg-OH

清らかである:99%/99%

はかる:100g/500g

価格 ($):177.0/621.0